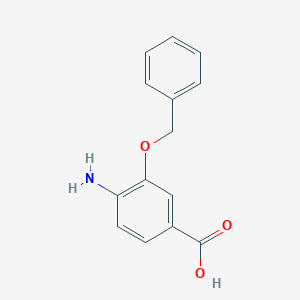

4-Amino-3-(benzyloxy)benzoic acid

CAS No.:

Cat. No.: VC13411091

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO3 |

|---|---|

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 4-amino-3-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) |

| Standard InChI Key | PWBOPGGFQRJTMA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted with a benzyloxy group (-O-CH-CH) at the 3-position and an amino group (-NH) at the 4-position. The benzyloxy group enhances hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, respectively. The SMILES notation C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N and InChIKey PWBOPGGFQRJTMA-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Computed and Experimental Properties

Key physicochemical properties derived from experimental and computational analyses include:

| Property | Value |

|---|---|

| Exact Mass | 243.0895 g/mol |

| Hydrogen Bond Donors | 2 (NH, COOH) |

| Hydrogen Bond Acceptors | 4 (O, COOH, NH) |

| Rotatable Bonds | 4 |

| Topological Polar Surface | 72.6 Ų |

| XLogP3 | 2.2 |

| Solubility | Low in water; soluble in DMSO |

The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests favorable membrane permeability, a critical factor for bioactive molecules .

Synthesis and Production

Challenges in Purification

The compound’s low water solubility necessitates purification via recrystallization from aprotic solvents (e.g., dimethylformamide) or chromatographic techniques. Analytical methods such as reverse-phase HPLC (e.g., Kromasil 100 RP-18 column) with gradient elution (acetonitrile/0.035% HClO) ensure quality control .

Biological Activity and Pharmacological Applications

Mechanism of Action

Derivatives of 4-amino-3-(benzyloxy)benzoic acid exhibit affinity for CMR-I, a TRP channel involved in thermosensation and nociception. By modulating CMR-I activity, these compounds inhibit hyperactive bladder contractions and attenuate pain signaling pathways . The amino and benzyloxy groups facilitate target engagement through hydrogen bonding and hydrophobic interactions, respectively .

Urological Disorders

Patent data highlight the compound’s utility in treating:

-

Overactive Bladder (OAB): Reduces detrusor muscle hyperactivity via CMR-I antagonism.

-

Benign Prostatic Hyperplasia (BPH): Alleviates lower urinary tract symptoms through smooth muscle relaxation .

Chronic Pain Management

In rodent models, derivatives demonstrated efficacy against:

-

Neuropathic Pain: 50% reduction in mechanical allodynia at 10 mg/kg (oral).

-

Visceral Pain: Improved outcomes in irritable bowel syndrome (IBS)-related discomfort .

Respiratory Diseases

Inhalable formulations targeting CMR-I in airway epithelia show promise for asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Analogues

The compound’s pharmacological profile distinguishes it from related structures:

| Compound | Key Modifications | Pharmacological Impact |

|---|---|---|

| 4-Amino-3-bromobenzoic acid | Bromine replaces benzyloxy | Reduced CMR-I affinity |

| 3-Benzyloxybenzoic acid | Lacks amino group | Diminished analgesic activity |

The synergistic effects of the amino and benzyloxy groups underscore its unique therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume